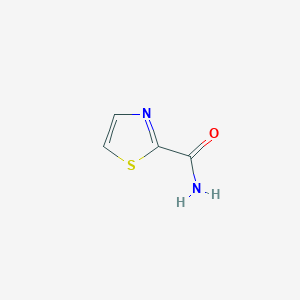

1,3-Thiazole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-3(7)4-6-1-2-8-4/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEWLLNSJDTOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590762 | |

| Record name | 1,3-Thiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16733-85-0 | |

| Record name | 1,3-Thiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel 1,3-Thiazole-2-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and potential applications of novel 1,3-thiazole-2-carboxamide derivatives. The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and demonstrating a wide range of biological activities.[1][2] This document details common synthetic pathways, presents comprehensive characterization data, and outlines detailed experimental protocols for the development of these promising compounds.

Synthesis Methodologies

The construction of the 1,3-thiazole-2-carboxamide core is primarily achieved through two versatile and widely adopted synthetic strategies: the Hantzsch thiazole synthesis and the acylation of pre-formed 2-aminothiazole intermediates.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and efficient method for forming the thiazole ring, typically involving the condensation reaction between an α-haloketone and a thioamide.[3][4] This one-pot, multi-component reaction is highly adaptable for creating a variety of substituted thiazoles.[5]

Caption: General workflow of the Hantzsch Thiazole Synthesis.

Acylation of 2-Aminothiazoles

An alternative and highly common route involves the synthesis of an N-substituted carboxamide by coupling a 2-aminothiazole derivative with a carboxylic acid or its activated form (e.g., an acid chloride). This method is particularly useful when the desired substituents on the carboxamide nitrogen are sensitive to the conditions of the Hantzsch synthesis.

Caption: Workflow for the synthesis via acylation of 2-aminothiazoles.

Experimental Protocols

The following sections provide detailed, generalized procedures for the key synthetic steps involved in producing 1,3-thiazole-2-carboxamide derivatives.

Protocol 1: Synthesis of 2-Bromo-N-Arylacetamide Intermediate

This intermediate is a common precursor for the Hantzsch synthesis.

-

Setup: Dissolve the desired aniline (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane, THF) in a round-bottom flask under an inert atmosphere.[6] Add a base such as pyridine (2.0 eq.) or a saturated potassium carbonate solution.[6][7] Cool the mixture to 0-5 °C using an ice bath.

-

Addition: Slowly add bromoacetyl bromide (1.1 eq.) dropwise to the cooled solution while stirring continuously.[7] Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring completion with Thin-Layer Chromatography (TLC).[6]

-

Work-up: Quench the reaction by adding water. If using an organic solvent, separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[6]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[7] The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-bromo-N-arylacetamide.[6]

Protocol 2: Synthesis of Thiazole Derivatives via Hantzsch Condensation

-

Setup: In a round-bottom flask, dissolve the 2-bromo-N-arylacetamide intermediate (1.0 eq.) and a substituted thiourea (1.0 eq.) in ethanol.[8]

-

Reaction: Reflux the mixture for several hours, monitoring the reaction progress by TLC.[1]

-

Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate often forms, which can be collected by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry it. If necessary, further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or ethanol/water mixture) to afford the target 2-amino-thiazole derivative.[5]

Protocol 3: Synthesis of Thiazole-2-Carboxamides via Amide Coupling

-

Activation: Dissolve the 1,3-thiazole-2-carboxylic acid (1.0 eq.), a coupling agent such as EDCI (1.2 eq.), and a catalyst like DMAP (0.1 eq.) in anhydrous DCM under an argon atmosphere.[9] Stir the mixture for 30 minutes at room temperature.

-

Coupling: Add the desired substituted aniline (1.1 eq.) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 24-48 hours until the starting material is consumed (monitored by TLC).[9]

-

Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel with a suitable eluent system (e.g., hexane-ethyl acetate) to obtain the final thiazole-2-carboxamide derivative.[9][10]

Characterization Data

The structural elucidation of newly synthesized derivatives relies on a combination of spectroscopic and physical data.

Physical and Yield Data

The following table summarizes representative yields and melting points for a series of synthesized thiazole carboxamide derivatives.

| Compound ID | R Group (on Carboxamide) | Yield (%) | Melting Point (°C) | Reference |

| 2a | 3,4,5-trimethoxyphenyl | 75% | 188–190 | [9] |

| 2c | 3,5-dimethoxyphenyl | 66.7% | 156–158 | [11] |

| 2f | 3,4,5-trimethoxyphenyl | 78% | 168–170 | [11] |

| T1 | (Varies) | - | - | [12] |

| 6f | (Varies) | - | - | [13] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the chemical structure of the target compounds.

Table 2: Key Infrared (IR) Spectroscopy Data Characteristic IR absorption bands provide evidence for key functional groups. The amide carbonyl (C=O) stretch is a particularly strong indicator.[14]

| Compound ID | Key Vibrational Frequencies (cm⁻¹) | Assignment | Reference |

| General | 3487-3139 | N-H Stretch (Amide) | [14] |

| General | 1698-1659 | C=O Stretch (Amide I) | [14] |

| 2c | 1664.89 | C=O Stretch (Amide) | [11] |

| 17a | 1653 | C=O Stretch | [15] |

Table 3: Key ¹H-NMR Spectroscopy Data Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. The signal for the amide proton (NH) is typically a downfield singlet.

| Compound ID | Key Chemical Shifts (δ, ppm) in DMSO-d₆ | Assignment | Reference |

| 2c | 10.10 (s, 1H), 8.38 (s, 1H) | NH (Amide), Thiazole-H | [11] |

| 6 | 9.60 (s, 1H), 8.20 (s, 1H) | NH, Imidazole-H | [15] |

| C5 | 12.34 (br. s., 1H) | N-H proton | [16] |

| II | 11.28 (s, 1H), 7.34-8.27 (m, 9H) | NH, Aromatic-H | [17] |

Table 4: Key ¹³C-NMR and Mass Spectrometry (MS) Data Carbon NMR confirms the carbon skeleton, while high-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula.

| Compound ID | ¹³C-NMR (δ, ppm) | Mass Spec (m/z) [M+H]⁺ | Reference |

| 2c | - | Found: 371.1044 | [11] |

| 6 | - | Found: 250 (M⁺) | [15] |

| 21b | - | Found: 477 (M⁺) | [15] |

| General | 159-167 | - | [17] |

Biological Activity and Signaling Pathways

Thiazole-2-carboxamide derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[11][12][18]

Anticancer Activity

Many novel derivatives have shown potent antiproliferative activity against various human cancer cell lines.[13] For instance, some compounds induce apoptosis and cause cell-cycle arrest in cancer cells.[12] A key mechanism for recently developed derivatives is the dual inhibition of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[18]

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.

Anti-inflammatory and Other Activities

Other studies have focused on the development of these derivatives as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain.[9][11] Additionally, various derivatives have demonstrated significant antibacterial and antioxidant properties.[18][19]

Table 5: Biological Activity Data (IC₅₀ Values) The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Target/Cell Line | IC₅₀ (µM) | Activity | Reference |

| 6f | Lung Cancer Cell | 0.48 | Antiproliferative | [13] |

| T38 | HepG2 | 1.11 µg/mL | Cytotoxic | [12] |

| 2b | COX-2 | 0.191 | COX Inhibition | [9] |

| 2h | COX-2 | - | 81.5% inhibition @ 5µM | [11] |

| 11f | VEGFR-2 | 2.90 | Kinase Inhibition | [18] |

| LMH6 | DPPH radical | 0.185 | Antioxidant | [19] |

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. synarchive.com [synarchive.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. irejournals.com [irejournals.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. periodicos.ufms.br [periodicos.ufms.br]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 1,3-Thiazole-2-Carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 1,3-thiazole-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with generalized experimental protocols for acquiring such data.

Molecular Structure and Properties

-

IUPAC Name: 1,3-thiazole-2-carboxamide

-

Molecular Formula: C₄H₄N₂OS[1]

-

Molecular Weight: 128.15 g/mol [1]

-

Structure:

Image Source: PubChem CID 17750911[1]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of 1,3-thiazole-2-carboxamide. These values are predicted based on the analysis of similar structures and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 - 8.3 | d | 1H | Thiazole H-5 |

| ~7.8 - 8.0 | d | 1H | Thiazole H-4 |

| ~7.5 - 7.9 (broad) | s | 1H | Amide -NH₂ |

| ~7.2 - 7.6 (broad) | s | 1H | Amide -NH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Amide) |

| ~158 | C-2 (Thiazole) |

| ~145 | C-4 (Thiazole) |

| ~125 | C-5 (Thiazole) |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (Amide) |

| ~3100 | Medium | C-H stretch (Aromatic) |

| ~1680 | Strong | C=O stretch (Amide I) |

| ~1600 | Medium | N-H bend (Amide II) |

| ~1580, ~1470 | Medium | C=N, C=C stretch (Thiazole ring) |

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 128 | [M]⁺ (Molecular Ion) |

| 112 | [M - NH₂]⁺ |

| 84 | [M - C(=O)NH₂]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 1,3-thiazole-2-carboxamide and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum to the residual solvent peak or TMS.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).

-

Process the spectrum similarly to the ¹H spectrum.

-

-

3.2 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure (Attenuated Total Reflectance - ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of solid 1,3-thiazole-2-carboxamide onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

-

3.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe with an Electron Ionization (EI) source.

-

Procedure (Direct Insertion Probe):

-

Sample Preparation: Place a small amount of the sample into a capillary tube.

-

Introduction: Insert the probe into the ion source of the mass spectrometer.

-

Ionization: Volatilize the sample by heating the probe. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Visualized Workflows and Relationships

Diagram 1: Spectroscopic Analysis Workflow

Caption: A flowchart illustrating the process of spectroscopic analysis.

Diagram 2: Logical Relationship of Spectroscopic Data

Caption: A diagram showing how different spectroscopic data corroborate each other.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 1,3-Thiazole-2-Carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and geometric characteristics of 1,3-thiazole-2-carboxamide, a molecule of significant interest in medicinal chemistry. While a definitive single-crystal X-ray diffraction study for the unsubstituted 1,3-thiazole-2-carboxamide is not publicly available in crystallographic databases as of the date of this publication, this document compiles and analyzes data from closely related structures and computational studies to infer its likely molecular geometry and crystal packing features. Furthermore, this guide outlines detailed experimental protocols for the synthesis of 1,3-thiazole-2-carboxamide and the methodology for its structural elucidation via single-crystal X-ray diffraction.

Introduction

The 1,3-thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. The carboxamide functional group is also a key feature in many pharmaceuticals, known for its ability to form hydrogen bonds and interact with biological targets. The combination of these two moieties in 1,3-thiazole-2-carboxamide makes it a valuable subject of study for understanding structure-activity relationships and for the rational design of new therapeutic agents. This guide aims to provide a detailed, albeit predictive, analysis of its three-dimensional structure.

Predicted Molecular Geometry and Crystal Structure

In the absence of direct experimental data for 1,3-thiazole-2-carboxamide, we can infer its structural properties from a closely related molecule whose crystal structure has been determined: 2-fluoro-N-(1,3-thiazol-2-yl)benzamide. While the presence of a 2-fluorobenzoyl group instead of an unsubstituted carboxamide moiety will introduce steric and electronic differences, the fundamental conformation of the thiazole ring and its connection to the amide group provide valuable insights.

Analysis of a Related Structure: 2-fluoro-N-(1,3-thiazol-2-yl)benzamide

The crystal structure of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide reveals a nearly planar central amide fragment.[1] The dihedral angle between the mean plane of the amide group and the thiazole ring is 10.14(12)°.[1] In the solid state, molecules of this derivative form inversion dimers through N—H···N hydrogen bonds between the amide proton and the nitrogen atom of the thiazole ring.[1] These dimers are further connected by weak C—H···O interactions.[1]

Based on this, it is plausible that 1,3-thiazole-2-carboxamide would also exhibit a high degree of planarity. The carboxamide group is likely to be coplanar, or nearly coplanar, with the thiazole ring to maximize electronic conjugation.

Predicted Crystallographic Data

The following table summarizes the crystallographic data for 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, which can serve as a reference for future studies on 1,3-thiazole-2-carboxamide.

| Parameter | Value for 2-fluoro-N-(1,3-thiazol-2-yl)benzamide[1] |

| Chemical Formula | C₁₀H₇FN₂OS |

| Molecular Weight | 222.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.2171 (8) |

| b (Å) | 5.0741 (3) |

| c (Å) | 15.7078 (10) |

| β (°) | 98.820 (6) |

| Volume (ų) | 962.22 (11) |

| Z | 4 |

Inferred Bond Lengths and Angles

While precise bond lengths and angles for 1,3-thiazole-2-carboxamide are not experimentally determined, theoretical studies and data from related structures suggest the following approximate values.

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| S1-C2 | ~1.72 | C5-S1-C2 | ~90 |

| C2-N3 | ~1.32 | S1-C2-N3 | ~115 |

| N3-C4 | ~1.38 | C2-N3-C4 | ~110 |

| C4-C5 | ~1.35 | N3-C4-C5 | ~116 |

| C5-S1 | ~1.71 | C4-C5-S1 | ~109 |

| C2-C(O) | ~1.50 | S1-C2-C(O) | ~122 |

| C(O)-N | ~1.33 | N3-C2-C(O) | ~123 |

| C=O | ~1.23 | C2-C(O)-N | ~118 |

Experimental Protocols

Synthesis of 1,3-Thiazole-2-Carboxamide

A plausible synthetic route to 1,3-thiazole-2-carboxamide involves the amidation of a corresponding thiazole carboxylic acid or its ester derivative. A general procedure is outlined below.

Workflow for the Synthesis of 1,3-Thiazole-2-Carboxamide

Caption: A two-step synthesis of 1,3-thiazole-2-carboxamide.

Detailed Methodology:

-

Esterification: To a solution of 1,3-thiazole-2-carboxylic acid in absolute ethanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The resulting ester is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 1,3-thiazole-2-carboxylate.

-

Amidation: The crude ester is dissolved in a suitable solvent and treated with an excess of aqueous ammonia. The reaction mixture is stirred at room temperature for an extended period. Upon completion, the solvent is evaporated, and the resulting solid is collected.

-

Purification: The crude 1,3-thiazole-2-carboxamide is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure and molecular geometry of a compound is single-crystal X-ray diffraction.

Generalized Workflow for Single-Crystal X-ray Diffraction

Caption: Standard workflow for crystal structure determination.

Detailed Protocol:

-

Crystal Growth: High-quality single crystals of 1,3-thiazole-2-carboxamide are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Crystal Selection and Mounting: A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal motion of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or the Patterson function.

-

Structure Refinement: The atomic model is refined against the experimental diffraction data using a least-squares method. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Data Analysis and Visualization: The final refined structure provides precise bond lengths, bond angles, and torsion angles. The crystal packing and intermolecular interactions, such as hydrogen bonding, can be analyzed and visualized using appropriate software.

Conclusion

While the definitive crystal structure of 1,3-thiazole-2-carboxamide remains to be experimentally determined, this guide provides a robust framework for understanding its likely molecular geometry and solid-state packing based on the analysis of a closely related, structurally characterized molecule. The provided experimental protocols for its synthesis and crystallographic analysis offer a clear path for researchers to obtain and characterize this important chemical entity. Such studies are crucial for advancing the field of medicinal chemistry and for the development of novel therapeutics based on the thiazole scaffold.

References

Physicochemical Properties of 1,3-Thiazole-2-Carboxamide Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These activities include potent roles as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The therapeutic efficacy and developability of these analogues are intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This technical guide provides an in-depth overview of the key physicochemical properties of 1,3-thiazole-2-carboxamide analogues, detailed experimental protocols for their determination, and relevant biological pathway visualizations.

Core Physicochemical Properties: Data Summary

The physicochemical properties of 1,3-thiazole-2-carboxamide analogues can be tuned by modifying substituents on the thiazole ring and the carboxamide nitrogen. These modifications significantly impact properties such as lipophilicity, solubility, and ionization state, which in turn affect the molecule's pharmacokinetic and pharmacodynamic characteristics.

Table 1: Physicochemical Properties of Parent 1,3-Thiazole-2-Carboxamide [1]

| Property | Value | Method |

| Molecular Weight | 128.15 g/mol | Computed |

| LogP | 0.2 | Computed |

| Polar Surface Area | 84.2 Ų | Computed |

| Hydrogen Bond Donors | 1 | Computed |

| Hydrogen Bond Acceptors | 3 | Computed |

Table 2: Physicochemical Properties of Selected 1,3-Thiazole-2-Carboxamide Analogues

| Compound ID | R1 (on Thiazole) | R2 (on Carboxamide) | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (µg/mL) | pKa | Melting Point (°C) | Reference |

| A | H | 4-chlorophenyl | 238.69 | 2.81 | Low | - | 146-147 | [2] |

| B | H | 4-methylphenyl | 218.28 | 2.66 | Low | - | 128-131 | [2] |

| C | H | 4-cyanophenyl | 229.25 | 2.74 | Low | - | 144-147 | [2] |

| D | Dicyclopropyl | 4-chlorophenyl | 318.08 | - | Low | - | 146-147 | [2] |

| E | Dicyclopropyl | 4-methylphenyl | 298.14 | - | Low | - | 128-131 | [2] |

Note: The data in Table 2 is illustrative and compiled from various studies focusing on antifungal agents. Direct comparison between compounds from different sources should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is critical in drug discovery. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity, a key determinant of a drug's ability to cross biological membranes, is commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).

Method: Shake-Flask Method (OECD 107)

-

Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare n-octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4) and pre-saturate each with the other.

-

Partitioning: Add a small aliquot of the stock solution to a vessel containing a known ratio of pre-saturated n-octanol and buffer.

-

Equilibration: Cap the vessel and shake vigorously for a predetermined time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vessel to achieve complete separation of the n-octanol and aqueous phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. For ionizable compounds, the result at a specific pH is reported as LogD.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor influencing drug absorption and bioavailability.

Method: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well.

-

Incubation and Precipitation: Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for equilibration and potential precipitation.

-

Analysis: Analyze the plate using a nephelometer to detect the lowest concentration at which precipitation occurs (the kinetic solubility limit). Alternatively, filter the solutions and quantify the concentration of the dissolved compound in the filtrate by LC-MS/MS.

Determination of Acidity Constant (pKa)

The pKa value indicates the extent of ionization of a compound at a given pH, which affects its solubility, permeability, and target binding.

Method: Potentiometric Titration

-

Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, often by identifying the pH at the half-equivalence point or by using derivative plots to find the inflection points.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound.

Method: Capillary Melting Point Apparatus

-

Sample Preparation: Ensure the compound is a fine, dry powder.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, ensuring it is well-packed at the sealed end.

-

Measurement: Place the capillary tube in the heating block of a melting point apparatus.

-

Heating and Observation: Heat the block at a controlled rate. Observe the sample through the magnifying lens.

-

Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Visualizations

Signaling Pathway

Many 1,3-thiazole-2-carboxamide analogues have been investigated as inhibitors of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of novel 1,3-thiazole-2-carboxamide analogues.

References

Unlocking the Therapeutic Promise of the 1,3-Thiazole-2-Carboxamide Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole-2-carboxamide core is a privileged scaffold in medicinal chemistry, consistently emerging as a versatile framework for the design and development of novel therapeutic agents. Its unique structural features, including the ability to engage in various non-covalent interactions, have led to the discovery of potent modulators of a wide array of biological targets. This technical guide provides an in-depth exploration of the biological potential of this scaffold, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling pathways and workflows involved in its investigation.

A Scaffold of Diverse Biological Activity

Derivatives of the 1,3-thiazole-2-carboxamide scaffold have demonstrated significant potential across multiple therapeutic areas, most notably in oncology, infectious diseases, and inflammatory conditions. The inherent versatility of this chemical moiety allows for facile structural modifications, enabling the fine-tuning of pharmacological properties and the generation of compounds with high potency and selectivity.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various 1,3-thiazole-2-carboxamide derivatives, providing a comparative overview of their potency against different biological targets.

Table 1: Anticancer Activity of 1,3-Thiazole-2-Carboxamide Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Target(s) | Reference |

| 6i | MCF-7 (Breast) | 6.10 ± 0.4 | EGFR, HER2, VEGFR-2, CDK2 | [1] |

| 6v | MCF-7 (Breast) | 6.49 ± 0.3 | EGFR, HER2, VEGFR-2, CDK2 | [1] |

| 6e | MCF-7 (Breast) | 4.36 - 23.86 | Not Specified | [1] |

| 6q | Various | 5.04 - 18.67 | Not Specified | [1] |

| Compound 1 | RXF393 (Renal) | 7.01 ± 0.39 | Carbonic Anhydrase IX & XII | [2] |

| Compound 1 | HT29 (Colon) | 24.3 ± 1.29 | Carbonic Anhydrase IX & XII | [2] |

| Compound 1 | LOX IMVI (Melanoma) | 9.55 ± 0.51 | Carbonic Anhydrase IX & XII | [2] |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 | [3] |

| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | VEGFR-2 | [3] |

| Compound 4a | MCF-7 (Breast) | 12.7 ± 0.77 | Not Specified | [3] |

| Compound 4a | HepG2 (Liver) | 6.69 ± 0.41 | Not Specified | [3] |

| Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | Not Specified | [3] |

| Compound 4b | HepG2 (Liver) | 51.7 ± 3.13 | Not Specified | [3] |

| Compound 5 | MCF-7 (Breast) | 28.0 ± 1.69 | Not Specified | [3] |

| Compound 5 | HepG2 (Liver) | 26.8 ± 1.62 | Not Specified | [3] |

| Compound 2b | COLO205 (Colon) | 30.79 | Not Specified | [4] |

| Compound 2b | B16F1 (Melanoma) | 74.15 | Not Specified | [4] |

Table 2: Antimicrobial Activity of 1,3-Thiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 10 | MRSA, E. coli, A. niger | 200 | [5] |

| Compound 11 | MRSA, E. coli, A. niger | 150-200 | [5] |

| Compound 12 | S. aureus, E. coli, A. niger | 125-150 | [5][6] |

| Compound 13 | Gram+ve, Gram-ve bacteria, Fungi | 50-75 | [5][6][7] |

| Compound 14 | Gram+ve, Gram-ve bacteria, Fungi | 50-75 | [5][6][7] |

| Compound 37c | Bacteria | 46.9 - 93.7 | [8] |

| Compound 37c | Fungi | 5.8 - 7.8 | [8] |

| Compound 43a | S. aureus, E. coli | 16.1 µM | [8] |

| Compound 43b | A. niger | 16.2 µM | [8] |

| Compound 43c | B. subtilis | 28.8 µM | [8] |

Table 3: Anti-inflammatory Activity of 1,3-Thiazole-2-Carboxamide Derivatives (COX Inhibition)

| Compound ID | Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2a | COX-1 | 2.65 | 0.359 | [9] |

| 2a | COX-2 | 0.958 | 2.766 | [4][9][10] |

| 2b | COX-1 | 0.239 | 1.251 | [4][9][10] |

| 2b | COX-2 | 0.191 | [4][9][10] | |

| 2j | COX-2 | 0.957 | 1.507 | [4][10] |

| 3b (R=Me) | COX-2 | 0.09 | 61.66 | [11] |

| 4a (R=meta-F) | COX-2 | 0.28 | 18.6 | [11] |

Key Signaling Pathways and Mechanisms of Action

The anticancer activity of many 1,3-thiazole-2-carboxamide derivatives stems from their ability to inhibit key protein kinases involved in tumor growth and proliferation. The following diagrams illustrate some of the critical signaling pathways targeted by these compounds.

References

- 1. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial prospect of newly synthesized 1,3-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jchemrev.com [jchemrev.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF THIAZOLE-CARBOXAMIDE DERIVATIVES AS COX INHIBITORS [repository.najah.edu]

- 11. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

Probing the Molecular Mechanisms: A Technical Guide to 1,3-Thiazole-2-Carboxamide Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate mechanisms of action of 1,3-thiazole-2-carboxamide compounds, a class of molecules demonstrating significant therapeutic potential, particularly in oncology and antimicrobial research. This document provides a comprehensive overview of their biological targets, the signaling pathways they modulate, and detailed experimental protocols for their investigation, serving as a vital resource for advancing research and development in this field.

Core Mechanisms of Action: Targeting Key Cellular Processes

1,3-Thiazole-2-carboxamide derivatives have emerged as versatile scaffolds in drug discovery, exhibiting a broad spectrum of biological activities. Their mechanisms of action are diverse and primarily revolve around the inhibition of key enzymes and disruption of critical signaling pathways involved in cell proliferation, survival, and pathogenesis.

Anticancer Activity: A significant body of research has focused on the anticancer properties of these compounds. Their efficacy stems from the inhibition of several crucial protein kinases and enzymes that are often dysregulated in cancer.

-

c-Met Kinase Inhibition: Several 1,3-thiazole-2-carboxamide derivatives have been identified as potent inhibitors of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway is implicated in tumor growth, angiogenesis, and metastasis.[3][4][5][6][7] By blocking c-Met phosphorylation, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[1][2]

-

Akt Kinase Inhibition: The Akt (or Protein Kinase B) signaling pathway is a central regulator of cell survival, proliferation, and metabolism.[8][9][10][11][12] Certain 2-substituted thiazole carboxamides act as pan-inhibitors of all three Akt isoforms, leading to the inhibition of downstream signaling and potent antiproliferative activity in cancer cells.[13]

-

Carbonic Anhydrase Inhibition: Tumor-associated carbonic anhydrase isoforms, such as CA IX and XII, play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor progression and metastasis.[2][14][15] Spiro-1,3,4-thiadiazole-2-carboxamide derivatives have been shown to selectively inhibit these isoforms, leading to the induction of apoptosis in cancer cells.

-

Cyclooxygenase (COX) Inhibition: The COX-2 enzyme is often overexpressed in various cancers and contributes to inflammation and tumor growth.[16] Novel thiazole carboxamide derivatives have been developed as selective COX-2 inhibitors, demonstrating potential as anticancer agents.[8][16][17][18]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[13][17][19][20][21][22][23] Thiazole-based derivatives have been designed to inhibit VEGFR-2 tyrosine kinase activity, thereby exerting anti-angiogenic and cytotoxic effects.[19]

Antimicrobial Activity: The 1,3-thiazole ring is a structural component of numerous antimicrobial agents.[4][24] The mechanism of their antimicrobial action often involves the inhibition of essential bacterial enzymes. For instance, some derivatives have shown inhibitory activity against β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various 1,3-thiazole-2-carboxamide derivatives against their respective targets and cancer cell lines.

| Compound | Target | IC50 (nM) | Reference |

| c-Met Inhibitors | |||

| 51ah | c-Met | 9.26 | [1] |

| 51ak | c-Met | 3.89 | [1] |

| 51al | c-Met | 5.23 | [1] |

| 51am | c-Met | 2.54 | [1] |

| 51an | c-Met | 3.73 | [1] |

| Akt Kinase Inhibitors | |||

| 5m | Akt1 | 25 | [13] |

| Akt2 | 196 | [13] | |

| Akt3 | 24 | [13] | |

| COX Inhibitors | IC50 (µM) | ||

| 2b | COX-1 | 0.239 | [16] |

| COX-2 | 0.191 | [16] | |

| 2a | COX-2 | 0.958 | [16] |

| 2j | COX-2 | 0.957 | [16] |

| VEGFR-2 Inhibitors | IC50 (nM) | ||

| Compound III | VEGFR-2 | 51.09 | [19] |

| Compound | Cell Line | IC50 (µM) | Reference |

| Antiproliferative Activity | |||

| 51am | A549 | 0.83 | [1] |

| HT-29 | 0.68 | [1] | |

| MDA-MB-231 | 3.94 | [1] | |

| 6f | Human Lung Cancer | 0.48 | [25] |

| Breast Cancer | 3.66 | [25] | |

| Compound 1 | RXF393 (Renal) | 7.01 | |

| HT29 (Colon) | 24.3 | ||

| LOX IMVI (Melanoma) | 9.55 | ||

| 6i | MCF-7 | 6.10 | [15][26] |

| 6v | MCF-7 | 6.49 | [15][26] |

| 2f | Huh7 | 17.47 | [18] |

| HCT116 | 14.57 | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 1,3-thiazole-2-carboxamide compounds.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity of test compounds against specific protein kinases.

General Protocol (Example: VEGFR-2 Kinase Assay): [20][26][27][28][29]

-

Reagents and Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., 5x Kinase Buffer 1)

-

ATP solution (e.g., 500 µM)

-

Substrate (e.g., Poly (Glu,Tyr) 4:1)

-

Test compounds dissolved in DMSO

-

96-well plates (white, solid bottom for luminescence assays)

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)

-

Microplate reader capable of measuring luminescence

-

-

Procedure: a. Prepare a master mix containing kinase buffer, ATP, and substrate. b. Add the master mix to the wells of the 96-well plate. c. Add the test compound at various concentrations to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme). d. Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank. e. Incubate the plate at 30°C for a specified time (e.g., 45 minutes). f. Stop the reaction and measure the remaining ATP by adding the luminescence detection reagent. g. Incubate at room temperature to stabilize the luminescent signal. h. Read the luminescence using a microplate reader.

-

Data Analysis: a. Subtract the blank reading from all other readings. b. Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control. c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Proliferation and Cytotoxicity Assays

Objective: To assess the effect of test compounds on the viability and proliferation of cancer cells.

1. Sulforhodamine B (SRB) Assay: [19][24][30][31][32]

-

Principle: SRB is a dye that binds to basic amino acid residues of cellular proteins. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

-

Wash the plates with water to remove the TCA.

-

Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye.

-

Air-dry the plates.

-

Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

2. MTT Assay: [33][34][35][36]

-

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of metabolically active cells.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with the test compounds for the desired duration.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

Apoptosis and Cell Cycle Analysis

Objective: To determine if the compounds induce programmed cell death (apoptosis) and/or cause cell cycle arrest.

1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis: [1][25][37][38]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells) and intercalates with DNA.

-

Protocol:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15-20 minutes.

-

Analyze the cells by flow cytometry.

-

2. Cell Cycle Analysis by PI Staining: [39][40][41][42]

-

Principle: PI stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Treat cells with the test compound.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol.

-

Wash the fixed cells to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA.

-

Stain the cells with PI solution.

-

Analyze the DNA content by flow cytometry.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by 1,3-thiazole-2-carboxamide compounds is crucial for a comprehensive understanding of their mechanism of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathway Diagrams

Caption: c-Met Signaling Pathway Inhibition.

Caption: Akt Signaling Pathway Inhibition.

Experimental Workflow Diagrams

Caption: In Vitro Kinase Assay Workflow.

Caption: General Cell-Based Assay Workflow.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrases: Role in pH Control and Cancer: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 3. c-MET [stage.abbviescience.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 10. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. benchchem.com [benchchem.com]

- 21. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 26. benchchem.com [benchchem.com]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 30. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 31. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 32. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 34. texaschildrens.org [texaschildrens.org]

- 35. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 36. benchchem.com [benchchem.com]

- 37. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 38. creative-diagnostics.com [creative-diagnostics.com]

- 39. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 41. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 42. cancer.wisc.edu [cancer.wisc.edu]

In Silico and Computational Modeling of 1,3-Thiazole-2-Carboxamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The versatility of this heterocyclic motif has led to its investigation in various therapeutic areas, including oncology, inflammation, and infectious diseases. In silico and computational modeling techniques have become indispensable tools in the rational design and optimization of 1,3-thiazole-2-carboxamide derivatives, enabling a deeper understanding of their interactions with biological targets at a molecular level. This technical guide provides an in-depth overview of the computational approaches used to model these interactions, supported by quantitative data and detailed methodologies.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on 1,3-thiazole-2-carboxamide derivatives, highlighting their biological activities and computational binding affinities.

Table 1: In Vitro Biological Activity of 1,3-Thiazole-2-Carboxamide Derivatives against Cancer Cell Lines

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 6f | Human Lung Cancer | 0.48 | [1] |

| 6f | Human Breast Cancer | 3.66 | [1] |

| 51am | MKN-45 (Gastric Cancer) | Potent (exact value not specified) | [2][3] |

| 2b | COLO205 (Colon Cancer) | 30.79 | [4] |

| 2b | B16F1 (Melanoma) | 74.15 | [4] |

| 2f | Huh7 (Liver Cancer) | 17.47 | [5] |

| 2f | HCT116 (Colon Cancer) | 14.57 | [5] |

Table 2: Cyclooxygenase (COX) Inhibition by 1,3-Thiazole-2-Carboxamide Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| 2b | 0.239 | 0.191 | 1.251 | [4] |

| 2a | - | 0.958 | 2.766 | [4] |

| 2j | - | 0.957 | 1.507 | [4] |

| 2h | 58.2% inhibition at 5µM | 81.5% inhibition at 5µM | - | [5][6] |

Table 3: Antioxidant Activity of 1,3-Thiazole-2-Carboxamide Derivatives

| Compound | DPPH Scavenging IC50 (µM) | Reference |

| LMH6 | 0.185 ± 0.049 | [7][8] |

| LMH7 | 0.221 ± 0.059 | [7][8] |

| Trolox (Standard) | 3.10 ± 0.92 | [7][8] |

Table 4: Molecular Docking Scores of 1,3-Thiazole-2-Carboxamide Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

| 7 | SARS-CoV-2 Mpro | -11.4 | [9] |

| 7 | SARS-CoV-2 PLpro | -9.4 | [9] |

| 7 | SARS-CoV-2 RdRp | -8.2 | [9] |

| 2d, 2e, 2f, 2i | COX-2 | Favorable binding (exact scores not specified) | [5][6] |

Experimental and Computational Protocols

The following sections detail the methodologies employed in the in silico and computational modeling of 1,3-thiazole-2-carboxamide interactions.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10]

Methodology:

-

Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

Ligand Preparation: The 2D structure of the 1,3-thiazole-2-carboxamide derivative is sketched and converted to a 3D structure. Energy minimization is performed to obtain a low-energy conformation of the ligand.

-

Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically search for the optimal binding pose of the ligand within the defined active site of the protein. The program employs a scoring function to evaluate the binding affinity of each pose.

-

Pose Analysis: The resulting docking poses are analyzed to identify the one with the most favorable binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the key amino acid residues in the active site. The Prime MM-GBSA method can be used for estimating binding affinities.[4][10]

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of a protein-ligand complex over time, providing insights into the stability of the complex and the nature of the interactions.[11]

Methodology:

-

System Setup: The protein-ligand complex, obtained from molecular docking, is placed in a simulation box filled with a specific water model. Ions are added to neutralize the system.

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature and then equilibrated at a constant temperature and pressure to allow the system to reach a stable state.

-

Production Run: A long-timescale MD simulation is performed to generate a trajectory of the atomic motions of the protein-ligand complex.

-

Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and intermolecular interactions, to assess the stability and dynamics of the complex.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[12][13]

Methodology:

-

Dataset Preparation: A dataset of 1,3-thiazole-2-carboxamide derivatives with their corresponding biological activities (e.g., IC50 values) is compiled.

-

Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the dataset.

-

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a QSAR model that correlates the calculated descriptors with the biological activities.

-

Model Validation: The predictive power of the QSAR model is evaluated using internal and external validation techniques.

-

Interpretation: The validated QSAR model can be used to predict the biological activities of new, untested 1,3-thiazole-2-carboxamide derivatives and to provide insights into the structural features that are important for activity.

Visualizations

The following diagrams illustrate key concepts and workflows related to the in silico modeling of 1,3-thiazole-2-carboxamide interactions.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 9. In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Initial Screening of 1,3-Thiazole-2-Carboxamide Libraries for Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the initial screening of compound libraries based on this core, with a focus on anticancer and antimicrobial bioactivities. The document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to aid researchers in the design and evaluation of novel therapeutic agents.

Data Presentation: Quantitative Bioactivity

The following tables summarize the in vitro bioactivity of various 1,3-thiazole-2-carboxamide derivatives against cancer cell lines and microbial strains, as reported in recent literature.

Table 1: Anticancer Activity of 1,3-Thiazole-2-Carboxamide Derivatives

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| 6f | Human Lung Cancer | CCK-8 | 0.48 | [1][2] |

| Human Breast Cancer | CCK-8 | 3.66 | [1][2] | |

| T1 | MCF-7 (Breast) | Not Specified | 2.21 µg/mL | [3] |

| T26 | BCG-823 (Gastric) | Not Specified | 1.67 µg/mL | [3] |

| T38 | HepG2 (Liver) | Not Specified | 1.11 µg/mL | [3] |

| 6d | MCF-7 (Breast) | MTT | 10.5 ± 0.71 | [4] |

| 6b | MCF-7 (Breast) | MTT | 11.2 ± 0.80 | [4] |

| 6i | MCF-7 (Breast) | Not Specified | 6.10 ± 0.4 | [5] |

| 6v | MCF-7 (Breast) | Not Specified | 6.49 ± 0.3 | [5] |

| 2b | COLO205 (Colon) | MTS | 30.79 | [6] |

| B16F1 (Melanoma) | MTS | 74.15 | [6] | |

| 2f | Huh7 (Hepatocellular) | SRB | 17.47 | [7] |

| HCT116 (Colon) | SRB | 14.57 | [7] |

Table 2: Antimicrobial Activity of 1,3-Thiazole Derivatives

| Compound | Microorganism | Activity Type | MIC (µg/mL) | Reference |

| 11 | S. aureus, E. coli, A. niger | Antibacterial/Antifungal | 150-200 | [8] |

| 12 | S. aureus, E. coli, A. niger | Antibacterial/Antifungal | 125-150 | [8] |

| 13 | Gram-positive/negative bacteria, Fungi | Antibacterial/Antifungal | 50-75 | [8][9] |

| 14 | Gram-positive/negative bacteria, Fungi | Antibacterial/Antifungal | 50-75 | [8][9] |

| 3 | Various Bacteria | Antibacterial | 0.23-0.70 | [10] |

| 8 | Various Fungi | Antifungal | 0.08-0.23 | [10] |

| 7a | C. albicans | Antifungal | 7.81 | [11] |

| 7e | C. albicans | Antifungal | 3.9 | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of screening results. Below are outlines of common experimental protocols employed in the assessment of 1,3-thiazole-2-carboxamide libraries.

In Vitro Anticancer Activity Screening

1. Cell Culture:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assays (MTT, CCK-8, MTS, SRB):

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of the test compounds is added to the wells, and the plates are incubated for a specified period (e.g., 48-72 hours).

-

Reagent Addition:

-

MTT: MTT reagent is added, and incubated to allow for formazan crystal formation by viable cells. The formazan is then solubilized with a solvent (e.g., DMSO).

-

CCK-8/MTS: CCK-8 or MTS reagent is added, which is converted to a colored product by metabolically active cells.

-

SRB: Cells are fixed with trichloroacetic acid, stained with sulforhodamine B dye, and the bound dye is solubilized.

-

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Antimicrobial Activity Screening

1. Microbial Strains and Culture Conditions:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth or on agar plates.

2. Minimum Inhibitory Concentration (MIC) Determination:

-

Broth Microdilution Method:

-

A serial dilution of the test compounds is prepared in a 96-well plate containing microbial growth medium.

-

A standardized inoculum of the microorganism is added to each well.

-

The plates are incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

Agar Disk Diffusion Method:

-

An agar plate is uniformly inoculated with the test microorganism.

-

Paper disks impregnated with the test compounds are placed on the agar surface.

-

The plate is incubated, and the diameter of the zone of inhibition around each disk is measured.

-

Signaling Pathways and Mechanisms of Action

The biological activity of 1,3-thiazole-2-carboxamides often stems from their interaction with specific cellular targets and modulation of key signaling pathways.

Anticancer Mechanisms

Several 1,3-thiazole derivatives have been shown to target key proteins involved in cancer cell proliferation and survival.[4] Some compounds act as inhibitors of protein kinases such as EGFR, HER2, and VEGFR-2.[5] Inhibition of these kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis. The induction of apoptosis is a common mechanism of action, often involving the modulation of regulatory proteins like p53, Bax, and caspases.[4]

Cyclooxygenase (COX) Inhibition

Certain 1,3-thiazole-2-carboxamide derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer.[6][12] These compounds can exhibit selectivity for COX-1 or COX-2 isoforms.

General Bioactivity Screening Workflow

The initial exploration of a 1,3-thiazole-2-carboxamide library follows a logical progression from synthesis to the identification of lead compounds.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science [eurekaselect.com]

- 3. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial prospect of newly synthesized 1,3-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Pathways for Substituted 1,3-Thiazole-2-Carboxamides: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comprehensive overview of the primary synthetic routes to this important class of molecules, with a focus on detailed experimental protocols, comparative data, and modern synthetic strategies.

The Hantzsch Thiazole Synthesis: The Cornerstone Approach

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and widely utilized methods for the construction of the thiazole ring.[1] The classical approach involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 1,3-thiazole-2-carboxamides, a key starting material is a 2-substituted thiooxalamide.

A general representation of the Hantzsch synthesis for 1,3-thiazole-2-carboxamides is depicted below. The reaction typically proceeds by nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2]

Caption: General scheme of the Hantzsch thiazole synthesis.

Conventional Hantzsch Synthesis: Experimental Protocol

The following is a representative experimental protocol for the synthesis of a substituted 1,3-thiazole-2-carboxamide via the conventional Hantzsch method.

Synthesis of 4-(4-bromophenyl)-N-phenyl-1,3-thiazole-2-carboxamide

-

Materials: 2-bromo-1-(4-bromophenyl)ethan-1-one, N-phenylthiooxalamide, Ethanol.

-

Procedure:

-

To a solution of N-phenylthiooxalamide (1.0 mmol) in ethanol (20 mL), 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 mmol) is added.

-

The reaction mixture is refluxed for 3-4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and dried under vacuum.

-

Recrystallization from a suitable solvent (e.g., ethanol or acetone) affords the pure product.

-

Modern Variations of the Hantzsch Synthesis

To address the limitations of the classical Hantzsch synthesis, such as harsh reaction conditions and long reaction times, several modifications have been developed.

1.2.1. One-Pot and Multicomponent Reactions

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. Several one-pot procedures for the synthesis of substituted thiazoles have been reported, often involving the in-situ formation of one of the reactants.[3][4]

For instance, a three-component reaction of a ketone, thiourea, and an oxidizing agent like iodine or N-bromosuccinimide can directly yield 2-aminothiazoles, which can be subsequently acylated to the desired carboxamides.[5]

1.2.2. Microwave-Assisted Hantzsch Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate organic reactions.[6] The application of microwave irradiation to the Hantzsch synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products.[7][8]

Caption: Workflow for microwave-assisted Hantzsch synthesis.

Experimental Protocol for Microwave-Assisted Synthesis

-

Materials: Substituted acetophenone, Thiourea, Iodine, Dimethylformamide (DMF).

-

Procedure:

-

A mixture of the substituted acetophenone (1 mmol), thiourea (2 mmol), and iodine (1 mmol) in DMF (5 mL) is placed in a sealed microwave reaction vessel.

-

The mixture is irradiated in a microwave synthesizer at a constant temperature (e.g., 120 °C) for 5-10 minutes.[7]

-

After cooling, the reaction mixture is poured into ice-water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by column chromatography or recrystallization.

-

Quantitative Data Comparison

The following table summarizes typical quantitative data for the different Hantzsch synthesis variations.

| Synthesis Method | Typical Reaction Time | Typical Yield (%) | Solvents | Notes |

| Conventional | 2 - 10 hours | 60 - 85% | Ethanol, Acetic Acid | Simple procedure, but can be slow. |

| One-Pot | 1 - 5 hours | 70 - 90% | Ethanol, DMF | Increased efficiency, avoids isolation of intermediates. |

| Microwave-Assisted | 5 - 20 minutes | 75 - 95% | DMF, Ethanol | Rapid synthesis, often higher yields and purity.[7][8] |

Alternative Synthetic Pathways

While the Hantzsch synthesis is a workhorse, several other methods have been developed for the synthesis of substituted thiazoles, offering alternative starting materials and reaction conditions.

From α-Diazoketones

A modification of the Hantzsch synthesis utilizes stable and less hazardous α-diazoketones as synthetic equivalents of α-haloketones.[9] This approach often proceeds under mild, metal-free conditions.[9]

Caption: Synthesis of thiazoles from α-diazoketones.

Cycloaddition Reactions